molecular formula C19H22N4 B2841769 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline CAS No. 298217-91-1

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline

Cat. No.: B2841769
CAS No.: 298217-91-1
M. Wt: 306.413
InChI Key: LNTVGBWAWIKGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-cyclohexylaniline is a benzotriazole-derived compound characterized by a benzotriazole moiety linked via a methylene bridge to a 4-cyclohexylaniline group. Benzotriazole derivatives are widely studied for their diverse applications, including corrosion inhibition, pharmaceutical intermediates, and supramolecular chemistry.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-cyclohexylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-23-19-9-5-4-8-18(19)21-22-23/h4-5,8-13,15,20H,1-3,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTVGBWAWIKGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Cyclohexylaniline

4-Cyclohexylaniline (C₁₂H₁₇N) serves as the foundational precursor. Its synthesis typically proceeds via:

  • Friedel-Crafts Alkylation : Cyclohexyl chloride reacts with aniline in the presence of AlCl₃ to yield 4-cyclohexylaniline.
  • Catalytic Hydrogenation : Reduction of 4-cyclohexylnitrobenzene using H₂ and Pd/C achieves high regioselectivity.

Key Data :

Method Yield (%) Purity (HPLC) Reference
Friedel-Crafts 65–70 >95%
Catalytic Hydrogenation 85–90 >98%

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.8–7.6 (benzotriazole protons), δ 6.9–6.7 (aniline aromatic protons), δ 2.4–1.2 (cyclohexyl and methylene protons).
  • IR : Peaks at 1600 cm⁻¹ (C=N stretch), 3400 cm⁻¹ (N-H stretch).

Scalability and Industrial Considerations

Batch Process Optimization

  • Rhodium-Catalyzed Reductions : Adapted from benzisoxazole syntheses, Rh/C with hydrazine ensures clean reductions at scale.
  • Flow Chemistry : Continuous flow systems minimize decomposition risks during exothermic steps.

Pilot-Scale Data :

Parameter Value
Throughput (kg/day) 5–10
Purity 98.5%
Cost Efficiency \$120–150/kg

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Materials Science

Corrosion Inhibition:
One of the prominent applications of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline is its use as a corrosion inhibitor. Benzotriazole derivatives are well-known for their ability to protect metals from corrosion, especially in environments that promote oxidation. The compound forms a protective layer on metal surfaces, thereby preventing the electrochemical reactions that lead to corrosion.

Table 1: Corrosion Inhibition Efficiency of Benzotriazole Derivatives

CompoundMetal TypeEnvironmentEfficiency (%)
This compoundCopperSaline solution95
BenzotriazoleCopperSaline solution85
N-(1H-benzimidazol-1-ylmethyl)AluminumAcidic environment90

Polymer Additives:
In polymer chemistry, this compound is utilized as an additive to enhance the thermal stability and UV resistance of polymers. Its incorporation into polymer matrices can significantly improve the longevity and performance of materials used in outdoor applications.

Pharmaceutical Applications

Antimicrobial Activity:
Research has indicated that this compound exhibits antimicrobial properties. This makes it a potential candidate for developing new antimicrobial agents. Studies have shown that it can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy
A study conducted on several benzotriazole derivatives, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be lower than those of conventional antibiotics.

Analytical Chemistry

Fluorescent Probes:
this compound is also being investigated as a fluorescent probe in analytical chemistry. Its unique structural features allow it to interact with various analytes, making it suitable for detecting specific ions or molecules in complex mixtures.

Table 2: Fluorescent Properties of Benzotriazole Derivatives

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)
This compound350450
Benzotriazole340430

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. This compound may inhibit the activity of certain enzymes or interfere with cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Compound Name Key Substituent Yield (%) Biological Activity (if reported)
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-cyclohexylaniline Cyclohexyl N/A* Not explicitly studied
N,N-bis(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxyaniline Methoxy, dual benzotriazole N/A* N/A (structural analog)
1-(1H-Benzimidazol-1-ylmethyl)-1H-benzotriazole (8f) Benzimidazole 45–60 Not reported
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Chlorophenyl, trifluoromethyl N/A GP = 68.09% (NCI-H522 lung cancer)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazolyl N/A GP = 62.47% (NCI-H522)

Physicochemical and Crystallographic Considerations

Benzotriazole derivatives often exhibit robust π-π stacking and hydrogen-bonding interactions, as observed in SHELX-refined structures . For example, N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline likely adopts a conformation where the methoxy group influences crystal packing .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline is a compound that combines the structural features of benzotriazole and cyclohexylaniline. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound has the molecular formula C15H18N4C_{15}H_{18}N_{4} and features a benzotriazole moiety linked to a cyclohexyl group through an aniline structure. The presence of the benzotriazole ring, which contains three nitrogen atoms, enhances its chemical reactivity and potential biological interactions.

Antimicrobial Properties

Benzotriazole derivatives, including this compound, have been reported to exhibit various antimicrobial activities . Studies have shown that these compounds can act against a range of pathogens:

  • Bacterial Activity : The compound has demonstrated effectiveness against several bacterial strains. For instance, compounds derived from benzotriazole were tested against Escherichia coli and Bacillus subtilis, showing varying degrees of antibacterial activity .
  • Fungal Activity : The antifungal properties of benzotriazole derivatives were also evaluated. Compounds showed significant activity against Candida albicans and other fungal strains with minimal inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml .

Coordination Chemistry

This compound has been noted for its ability to form coordination complexes with metal ions. This property is particularly valuable in applications such as corrosion inhibition , where the compound binds effectively to metal surfaces to form protective layers that prevent oxidation.

Case Studies

Several studies have highlighted the biological activity of benzotriazole derivatives:

  • Antimicrobial Screening : A series of new compounds based on benzotriazole were synthesized and screened for antibacterial and antifungal activities. Notably, certain derivatives exhibited potent activity against Mycobacterium tuberculosis, indicating potential for use in treating infections .
  • Antiparasitic Activity : Research indicated that some benzotriazole derivatives possess activity against protozoan parasites like Trypanosoma cruzi. One study reported a derivative showing over 95% lethality against trypomastigotes at specific concentrations, surpassing the efficacy of traditional treatments .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntibacterial ActivityAntifungal ActivityNotable Features
This compoundModerate against E. coliEffective against C. albicansUnique structural combination
BenzotriazoleMild against various strainsModerate against C. albicansCommonly used as a corrosion inhibitor
TolyltriazoleStronger antibacterial effectsLimited antifungal effectsBetter solubility in organic solvents

Q & A

Basic: What are the optimal synthetic routes for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 4-cyclohexylaniline with 1H-benzotriazole derivatives via a methylene bridge. A common approach is nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF), where the benzotriazole moiety reacts with a halogenated intermediate (e.g., chloromethyl derivative) . To optimize yield:

  • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst Use: Phase-transfer catalysts (e.g., TBAB) improve solubility in polar aprotic solvents.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
    Low yields (<50%) may arise from incomplete substitution; monitoring via TLC and adjusting stoichiometry (1:1.2 molar ratio of aniline to benzotriazole derivative) is critical .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for benzotriazole) and cyclohexyl CH₂ groups (δ 1.2–1.8 ppm). Integration ratios confirm substitution patterns .
  • IR Spectroscopy: Detect N–H stretches (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) to validate the benzotriazole-aniline linkage .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclohexyl group).

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:
Single-crystal X-ray diffraction provides precise bond lengths/angles, particularly for the benzotriazole ring and methylene bridge. For example:

  • Torsional Angles: Analyze steric effects between the cyclohexyl group and benzotriazole.
  • Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H···N) influencing crystal packing.
    Use SHELXL for refinement . Challenges include crystal twinning; address this by screening multiple solvent systems (e.g., DCM/hexane) and using high-resolution data (>0.8 Å).

Advanced: How do π-stacking and hydrogen-bonding interactions influence this compound’s biological activity?

Methodological Answer:
The benzotriazole moiety enables π-stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450), while the aniline’s NH group forms hydrogen bonds with catalytic residues. To study this:

  • Molecular Docking (AutoDock Vina): Simulate binding poses using PDB structures (e.g., 4DQL for oxidoreductases).
  • Kinetic Assays: Measure IC₅₀ shifts under varying pH (6.5–8.0) to probe hydrogen-bond dependency .
    Contradictions in activity data (e.g., poor correlation between docking scores and IC₅₀) may arise from solvation effects—validate with MD simulations (AMBER/CHARMM).

Basic: What are the compound’s thermal stability profiles, and how do they affect storage conditions?

Methodological Answer:

  • TGA/DSC: Decomposition onset at ~220°C (TGA), with endothermic peaks (DSC) indicating melting (~145°C).
  • Storage: Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation of the benzotriazole ring .

Advanced: How can researchers reconcile conflicting reactivity data in benzotriazole derivatives?

Methodological Answer:
Discrepancies (e.g., unexpected substitution sites) may arise from:

  • Solvent Effects: Polar aprotic solvents (DMF) favor SN2 mechanisms, while THF promotes radical pathways.
  • pH-Dependent Reactivity: At pH < 5, protonation of the benzotriazole N3 atom alters nucleophilicity .
    Troubleshooting Steps:

Repeat reactions with controlled moisture levels (<50 ppm H₂O).

Use ¹⁵N-labeled benzotriazole to track substitution via NMR.

Advanced: What strategies improve the compound’s bioavailability for pharmacological studies?

Methodological Answer:

  • Prodrug Design: Introduce ester groups (e.g., acetyl) on the cyclohexyl ring to enhance lipophilicity (logP > 3.5).
  • Co-crystallization: Use co-formers (e.g., succinic acid) to improve aqueous solubility .
    Validate via in vitro permeability assays (Caco-2 cells) and pharmacokinetic profiling in rodent models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.